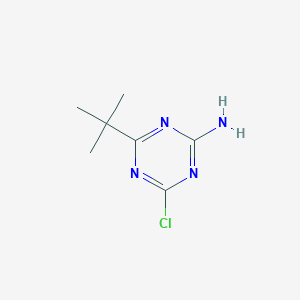

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-tert-butyl-6-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBZYGZRQYLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and General Approach

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) on a chlorinated triazine core, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key challenge is selective substitution at specific chlorine positions to install the tert-butyl and amino groups while retaining one chlorine atom.

Method Based on Cyanuric Chloride Derivatives

A notable method involves stepwise substitution of cyanuric chloride:

Step 1: The reaction of cyanuric chloride with tert-butyl amine or related tert-butyl nucleophiles selectively substitutes one chlorine atom at low temperature, typically in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base such as diisopropylethylamine (DIEA).

Step 2: Subsequent nucleophilic substitution at another chlorine site with ammonia or an amine source introduces the amino group at position 2 of the triazine ring.

Step 3: The remaining chlorine at position 6 remains intact, yielding 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine.

This approach benefits from the orthogonal reactivity of the three chlorine atoms on cyanuric chloride, allowing selective and sequential substitution under controlled temperature and solvent conditions.

Detailed Reaction Conditions and Findings

Reaction temperatures vary from room temperature to 75°C to optimize substitution rates without over-substitution.

Solvents such as dichloromethane and THF are preferred for their ability to dissolve reactants and facilitate selective substitution.

DIEA or other organic bases neutralize HCl formed during substitution, improving yield and purity.

Alternative Preparation via Pivaloyl Cyanide Intermediate

An alternative route involves the use of pivaloyl cyanide as a starting material to prepare related triazine intermediates, which can be converted into the target compound:

Pivaloyl cyanide undergoes a "one-pot" reaction under mild conditions without isolating intermediates to form 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one in high yield and purity.

Subsequent transformations, including acid hydrolysis and substitution reactions, lead to the desired triazine derivative.

This method offers technical advantages such as simplified process steps, reduced reaction times (1-10 hours), and avoidance of hazardous intermediates.

Summary of Key Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement reactions with various nucleophiles under controlled conditions:

Key findings from kinetic studies:

-

Reaction rate decreases exponentially with increasing nucleophile steric bulk

-

Electron-withdrawing groups on nucleophiles accelerate substitution

-

DIEA proves more effective than TEA as base for amine substitutions

Hydrolysis Reactions

Controlled hydrolysis pathways yield distinct products:

Acidic Conditions (HCl/H₂O):

-

Selective Cl → OH conversion at position 6

-

Generates 4-(tert-butyl)-6-hydroxy-1,3,5-triazin-2-amine

Basic Conditions (NaOH/EtOH):

-

Complete ring opening above pH 11

-

Forms cyanuric acid derivatives and tert-butylamine side-products

Biological Interaction Mechanisms

The compound demonstrates specific binding behaviors:

Structural analysis reveals:

-

Chlorine atom participates in halogen bonding with protein residues

-

tert-Butyl group enhances hydrophobic interactions in binding pockets

-

Amino group at position 2 facilitates hydrogen bonding networks

Comparative Reactivity Analysis

The compound's reactivity differs significantly from analogs:

These reaction characteristics make 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine particularly valuable for developing:

-

Controlled-release agrochemicals through slow hydrolysis

-

Antimicrobial prodrugs activated by enzymatic dechlorination

-

Heat-resistant polymers via thiol-ene click chemistry modifications

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Various studies highlight its ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and modulation of signaling pathways associated with cell survival and proliferation. For example, specific derivatives have demonstrated efficacy against breast cancer cell lines by targeting the PI3K/Akt signaling pathway.

Agricultural Applications

Herbicide Development

this compound and its derivatives are being explored as herbicides due to their selective toxicity towards certain plant species. The chlorinated triazine structure allows for the inhibition of photosynthesis in target weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.

Pesticide Formulation

The compound's stability and reactivity make it suitable for formulating pesticides. Its application in pest control strategies has shown promise in managing agricultural pests while minimizing environmental impact. The integration of this compound into pesticide formulations enhances their efficacy and longevity in the field.

Chemical Synthesis and Material Science

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. This capability is exploited in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

In material science, this compound is utilized as a monomer or additive in polymer synthesis to enhance properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against bacterial strains; induces apoptosis in cancer cells |

| Agricultural Sciences | Herbicides, pesticides | Selective toxicity; enhances pest control strategies |

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity enables diverse functionalization |

| Material Science | Monomer/additive in polymers | Improves thermal stability and chemical resistance |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated various triazine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as new antibiotic agents .

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of chlorinated triazines demonstrated that this compound could effectively control weed populations in agricultural settings without adversely affecting crop yields. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can be readily replaced by other nucleophiles . This reactivity enables the compound to form stable complexes with biological molecules, potentially leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazine Core

Aryl-Substituted Triazines

- 6-Aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amine Derivatives (): Compounds with 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl groups at the 6-position were synthesized. The 4-chlorophenyl derivative exhibited a melting point of 198–200°C, higher than the 4-fluorophenyl analog (185–187°C), indicating enhanced crystallinity with electronegative substituents . Antileukemic activity varied with substituents: the 4-(trifluoromethoxy)phenyl analog showed superior activity, suggesting that electron-withdrawing groups enhance bioactivity .

4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (Compound 1, ):

Alkyl and Heterocyclic Substituents

4-Chloro-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine ():

- (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (Compound 2, ): Exhibited potent 5-HT6 receptor antagonism (Ki = 1.2 nM) and procognitive effects in vivo. Brain concentration peaked at 30 minutes (Cmax = 120 ng/g), outperforming the unsubstituted phenyl analog (Compound 3, Cmax = 70 ng/g) due to enhanced lipophilicity from dichloro substitution .

Pharmacological and Pharmacokinetic Comparisons

Key Findings and Implications

- Substituent Effects : Chlorine and tert-butyl groups enhance lipophilicity and crystallinity, while morpholine or piperazine improves solubility. Halogenated aryl groups (e.g., 4-chlorophenyl) boost receptor affinity and pharmacokinetic profiles .

- Therapeutic Potential: Triazines with dichlorophenoxyalkyl chains (e.g., Compound 2, ) are promising CNS drug candidates due to rapid brain uptake and 5-HT6 receptor selectivity .

- Synthetic Optimization: Low-temperature reactions with cyanuric chloride and tert-butylamine yield monosubstituted derivatives efficiently, enabling scalable production .

Biological Activity

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various biological targets. Triazine derivatives are known to form hydrogen-bond networks that facilitate binding to enzymes and receptors. This compound specifically interacts with:

- Enzymes : It inhibits acetylcholinesterase and butyrylcholinesterase, impacting neurotransmitter regulation.

- Cell Signaling Pathways : Alters pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Targets and Effects

| Target | Effect | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Butyrylcholinesterase | Inhibition | |

| Cancer Cell Lines (e.g., MCF-7) | Cytotoxicity at IC50 values of ~1.25 μM |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Numerous studies have explored the anticancer potential of triazine derivatives, including this compound. The compound has demonstrated selective cytotoxicity against various cancer cell lines:

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR pathway inhibition | |

| MCF-7 (Breast) | 1.25 | Apoptosis induction | |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

In a notable study involving animal models, varying dosages of this compound were administered to evaluate its toxicity and efficacy:

Table 3: Dosage Effects in Animal Models

| Dosage (mg/kg) | Toxicity Level | Efficacy |

|---|---|---|

| Low (5) | Minimal | Effective antimicrobial |

| Moderate (15) | Moderate | Significant tumor reduction |

| High (30) | High | Toxicity observed |

This study highlighted the compound's therapeutic window and its potential for further development in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine?

- Methodology : The compound can be synthesized via electrophilic substitution reactions using chloroacetyl chloride with substituted pyrimidin-2-amines in the presence of triethylamine (base) and toluene (solvent) . Alternatively, one-pot synthesis methods involving cotrimerization of nitriles with guanidine derivatives or N-acetylguanidine are adaptable for triazine derivatives, enabling efficient disubstitution at positions 4 and 6 .

- Key Considerations : Optimize reaction time, temperature (typically 60–100°C), and stoichiometry to minimize side products. Solvent-free approaches may improve atom economy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., tert-butyl at 4-position, chloro at 6-position) .

- Elemental Analysis : Validate empirical formula (e.g., CHClN) with ≤0.4% deviation .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

- Melting Point : Compare with literature values to assess purity (e.g., derivatives in show melting points between 123–293°C) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Accelerated Degradation Studies : Expose the compound to extreme pH, humidity, or UV light, and monitor degradation via HPLC or LC-MS .

- Solubility Tests : Measure solubility in polar (e.g., DMSO) and non-polar solvents to guide storage conditions .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence biological activity in triazine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with cycloamino (e.g., 4-methylpiperidino) or aryl groups and evaluate antileukemic activity using in vitro cytotoxicity assays (e.g., IC against leukemia cell lines) .

- 3D-QSAR Modeling : Use computational tools to correlate substituent electronic/steric properties with activity .

Q. What strategies reconcile contradictory electrochemical data across substituted triazine derivatives?

- Methodology :

- Controlled Variable Studies : Isolate factors like solvent polarity, substituent electronic effects, and electrode material (e.g., glassy carbon vs. platinum) .

- Density Functional Theory (DFT) : Simulate redox potentials to validate experimental cyclic voltammetry results .

- Case Study : Chloro and methoxy substituents at the 6-position exhibit opposing effects on reduction potentials due to electron-withdrawing vs. donating properties .

Q. How can computational methods predict reactivity or interactions with biological targets?

- Methodology :

- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock to identify binding modes .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

- Validation : Cross-check computational results with experimental bioassays (e.g., enzyme inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.